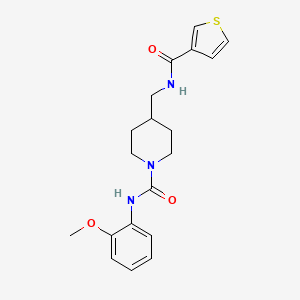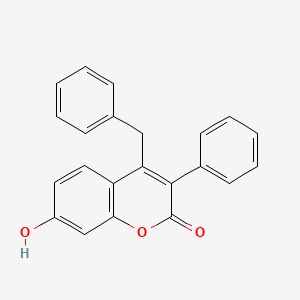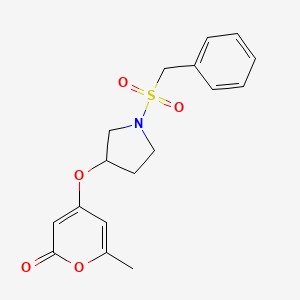
2-(2-Benzylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzylphenoxy)acetohydrazide: is an organic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol This compound is characterized by the presence of a benzyl group attached to a phenoxy group, which is further connected to an acetohydrazide moiety
Mechanism of Action
Target of Action
The primary target of 2-(2-Benzylphenoxy)acetohydrazide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body.
Mode of Action
This compound interacts with β-glucuronidase by inhibiting its activity
Biochemical Pathways
By inhibiting β-glucuronidase, this compound affects the glucuronidation pathway . This pathway is responsible for the conjugation of glucuronic acid to a variety of substances, including drugs, bilirubin, and some hormones, rendering them more water-soluble and thus easier to excrete from the body. Inhibition of β-glucuronidase can therefore impact the metabolism and elimination of these substances.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-Benzylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Benzylphenoxy)acetic acid with hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-(2-Benzylphenoxy)acetic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
2-(2-Benzylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-(2-Benzylphenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those with anticonvulsant and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: It serves as a tool for studying biochemical pathways and mechanisms, particularly those involving hydrazide derivatives.
Comparison with Similar Compounds
- 2-(2-Phenoxy)acetohydrazide
- 2-(2-Benzylphenoxy)acetic acid
- 2-(2-Benzylphenoxy)acetohydrazone
Comparison:
- 2-(2-Benzylphenoxy)acetohydrazide is unique due to the presence of both benzyl and phenoxy groups, which confer specific chemical and biological properties.
- 2-(2-Phenoxy)acetohydrazide lacks the benzyl group, which may result in different reactivity and biological activity.
- 2-(2-Benzylphenoxy)acetic acid has a carboxylic acid group instead of a hydrazide, leading to different chemical behavior and applications.
- 2-(2-Benzylphenoxy)acetohydrazone has a hydrazone group, which can alter its reactivity and potential uses in medicinal chemistry.
Properties
IUPAC Name |
2-(2-benzylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-17-15(18)11-19-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAPDVRQINVHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole](/img/structure/B2831921.png)
![1-(2-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2831924.png)
![2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2831925.png)
![N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2831926.png)


![methyl 5-[({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2831932.png)


![3-{[4-(Dimethylamino)phenyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2831937.png)
![[3-[(Pyridin-4-yl)thio]phenyl]methanol](/img/structure/B2831938.png)


